molecular formula C20H19ClN2O5 B2900934 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 888464-83-3

3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2900934
CAS No.: 888464-83-3
M. Wt: 402.83
InChI Key: IFWLSAVLNIPTRZ-UHFFFAOYSA-N
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Description

3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.

    Introduction of Amido Group: The amido group can be introduced via amide bond formation reactions, often using reagents like carbodiimides or coupling agents such as EDCI or DCC.

    Chlorination: The chloropropanamido group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amido or carboxamide groups, potentially converting them to amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Conditions may include the use of Lewis acids, bases, or other catalysts to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-aminobenzofuran or 2-benzofuran carboxylic acid.

    Amido Compounds: Compounds such as N-(2-chlorophenyl)acetamide or N-(2,5-dimethoxyphenyl)acetamide.

Uniqueness

The uniqueness of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

3-(2-chloropropanoylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O5/c1-11(21)19(24)23-17-13-6-4-5-7-15(13)28-18(17)20(25)22-14-10-12(26-2)8-9-16(14)27-3/h4-11H,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWLSAVLNIPTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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